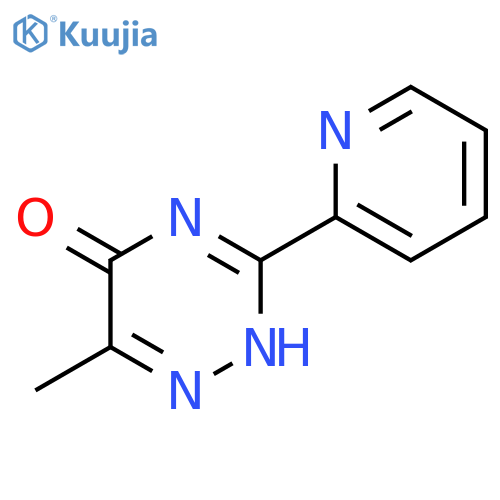Cas no 49772-14-7 (1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)-)

49772-14-7 structure
商品名:1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)-
CAS番号:49772-14-7
MF:C9H8N4O
メガワット:188.186020851135
MDL:MFCD00207603
CID:4005073
PubChem ID:135441872
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)- 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)-
- 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one
- SR-01000635736-1
- 49772-14-7
- HMS1668E16
- SCHEMBL11655439
- 6-methyl-3-pyridin-2-yl-4H-1,2,4-triazin-5-one
- 3-(2-pyridyl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
- 6-Methyl-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one
- CCG-46006
- NS00097901
- IEZOSIBUZQHMEK-UHFFFAOYSA-N
- MFCD00207603
-
- MDL: MFCD00207603
- インチ: InChI=1S/C9H8N4O/c1-6-9(14)11-8(13-12-6)7-4-2-3-5-10-7/h2-5H,1H3,(H,11,13,14)
- InChIKey: IEZOSIBUZQHMEK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 188.06981089Da
- どういたいしつりょう: 188.06981089Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB540309-5mg |
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one; . |
49772-14-7 | 5mg |
€105.20 | 2023-09-01 | ||
| abcr | AB540309-10mg |
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one; . |
49772-14-7 | 10mg |
€132.80 | 2023-09-01 | ||
| abcr | AB540309-10 mg |
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one; . |
49772-14-7 | 10mg |
€132.80 | 2023-07-11 | ||
| abcr | AB540309-5 mg |
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one; . |
49772-14-7 | 5mg |
€105.20 | 2023-07-11 |
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)- 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
49772-14-7 (1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-pyridinyl)-) 関連製品
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
